p-Mentha-8-thiol-3-one

regulatory safety feed additive GHS hazard classification

p-Mentha-8-thiol-3-one (CAS 33284-96-7 for the cis-isomer; commercial product typically CAS 38462-22-5 as a cis/trans mixture), also known as buchu mercaptan or thiomenthone, is a monoterpenoid thiol-ketone volatile organosulfur compound of formula C₁₀H₁₈OS and molecular weight 186.31 g/mol. It occurs naturally in buchu leaf oil (Agathosma betulina) and is recognized as the key impact compound responsible for the characteristic 'catty' blackcurrant note.

Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
CAS No. 33284-96-7
Cat. No. B7724421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Mentha-8-thiol-3-one
CAS33284-96-7
Molecular FormulaC10H18OS
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)S
InChIInChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyRVOKNSFEAOYULQ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility218.4 mg/L @ 25 °C (est)
insoluble in water soluble in alcohol

p-Mentha-8-thiol-3-one (CAS 33284-96-7) Procurement Guide: Key Identity and Baseline Characteristics


p-Mentha-8-thiol-3-one (CAS 33284-96-7 for the cis-isomer; commercial product typically CAS 38462-22-5 as a cis/trans mixture), also known as buchu mercaptan or thiomenthone, is a monoterpenoid thiol-ketone volatile organosulfur compound of formula C₁₀H₁₈OS and molecular weight 186.31 g/mol . It occurs naturally in buchu leaf oil (Agathosma betulina) and is recognized as the key impact compound responsible for the characteristic 'catty' blackcurrant note [1]. Synthetically produced from pulegone via H₂S addition, the commercial product is supplied as a liquid mixture of cis/trans stereoisomers with typical assay specifications of ≥95–97% (GC) . Its extreme sensory potency, with odor detection thresholds reported below 0.1 ppb, makes it a high-value specialty chemical in flavor and fragrance procurement where trace-level performance justifies cost per kilogram [2].

Why p-Mentha-8-thiol-3-one Cannot Be Replaced by Generic Catty Sulfur Compounds in Flavor and Fragrance Procurement


Generic substitution fails because p-mentha-8-thiol-3-one occupies a narrowly defined sensory space that chemically similar compounds—including p-menth-1-ene-8-thiol (grapefruit mercaptan), 2-methyl-4-propyl-1,3-oxathiane, 2-pinane thiol, and 1-hexanethiol—cannot replicate without introducing unwanted sensory artifacts or stability liabilities [1]. Its catty note is characterized as relatively free from metallic undertones, unlike 1-hexanethiol and 1-heptanethiol which impart pronounced metallic character [1]. Furthermore, the alternative oxathiane (2-methyl-4-propyl-1,3-oxathiane), while more stable, requires a 40:60 blend with p-mentha-8-thiol-3-one to achieve an acceptable balance of character and stability in passion fruit and grapefruit applications [1]. The in-class analog p-menth-1-ene-8-thiol exhibits fundamentally different aroma (grapefruit, resinous, woody) with higher pKa (11.12 predicted vs. 10.56 predicted), altering protonation-dependent behavior in aqueous food matrices . These quantifiable differences in sensory quality, chemical reactivity, and regulatory hazard classification (respiratory tract irritant designation for p-mentha-8-thiol-3-one vs. absence of this specific classification for p-menth-1-ene-8-thiol in certain assessments [2]) collectively prevent direct interchange.

Quantitative Procurement Evidence for p-Mentha-8-thiol-3-one: Head-to-Head Differentiation Data vs. Closest Analogs


Respiratory Tract Irritation Hazard Classification: Differential Regulatory Profile vs. p-Menth-1-ene-8-thiol

In the 2019 EFSA FEEDAP safety re-evaluation of sensory feed additives, 8-mercapto-p-menthan-3-one (p-mentha-8-thiol-3-one) was specifically classified as an irritant to the respiratory tract, whereas its closest regulatory analog p-menth-1-ene-8-thiol [12.085] was not assigned this additional hazard category. Both compounds were classified as skin and eye irritants [1]. This constitutes a direct head-to-head regulatory hazard comparison conducted under the same assessment framework. This differential classification directly impacts procurement decisions for facilities where respiratory hazard controls (engineering controls, PPE requirements, ventilation) represent a cost factor; selecting p-menth-1-ene-8-thiol as a substitute would eliminate this specific hazard, but at the cost of introducing a grapefruit/resinous aroma profile instead of the target blackcurrant/catty character, making p-mentha-8-thiol-3-one irreplaceable in blackcurrant-authentic applications despite the additional handling requirement [2].

regulatory safety feed additive GHS hazard classification flavoring substance safety

Storage Stability and Decomposition Profile vs. 2-Methyl-4-propyl-1,3-oxathiane

A comparative practical assessment published in Perfumer & Flavorist (2011) documented that p-mentha-8-thiol-3-one 'decomposed quite readily, and the catty note tended to fade on storage,' whereas the alternative oxathiane 2-methyl-4-propyl-1,3-oxathiane (FEMA 3578) 'is far more stable in use than any of the alternatives' [1]. While this stability comparison is qualitative, it is corroborated by the observation that thiol-based sulfur compounds (including 1-hexanethiol and 1-heptanethiol) were noted to be 'more stable than p-mentha-8-thiol-3-one' yet developed unpleasant metallic character during storage, whereas the oxathiane retained its catty/metallic balance without degradation [1]. The recommended compromise formulation—a 40:60 blend of 2-methyl-4-propyl-1,3-oxathiane with p-mentha-8-thiol-3-one—demonstrates that the target compound is dispensable only when partial sensory compromise is acceptable; for authentic blackcurrant-only profiles where metallic notes are undesirable, p-mentha-8-thiol-3-one remains uniquely positioned [1]. Storage recommendations from industrial suppliers specify 2–8°C with protection from light to mitigate degradation .

stability decomposition shelf-life flavor storage sulfur compound degradation

Stereoisomer-Dependent Aroma Profile: cis vs. trans Isomer Ratio Affects Organoleptic Authenticity

p-Mentha-8-thiol-3-one possesses two stereogenic centers yielding four possible stereoisomers. Enantiomerically pure cis/trans diastereomers were synthesized by stereospecific addition of H₂S to (R)- and (S)-pulegone followed by liquid chromatographic separation (SiO₂; n-pentane/diethyl ether, 94:6), with absolute configurations confirmed by X-ray crystallography and ¹³C-NMR of corresponding 3′,5′-dinitrobenzoyl thiolates [1]. Chemotaxonomic analysis of commercial buchu species revealed that Agathosma betulina contains a higher proportion of cis-8-mercapto-p-menthan-3-one relative to the trans-isomer, whereas Agathosma crenulata shows the reverse ratio [2]. The German Wikipedia entry notes distinct odor descriptors for each stereoisomer: buchu leaf oil, rubber, passion fruit, and onion, respectively [3]. For the specific CAS 33284-96-7 (cis-isomer, (2S,5R)-configuration), the odor is described as herbal buchu at 0.10% in propylene glycol [4], differentiating it from stereoisomers with rubbery or onion notes. This stereochemical specificity means that generic 'p-mentha-8-thiol-3-one' purchases (unspecified cis/trans ratio) may introduce sensory variability that compromises product consistency in quality-controlled flavor manufacturing.

stereochemistry enantioselective synthesis chiral flavor sensory analysis buchu oil authenticity

pKa and Lipophilicity Differences vs. p-Menth-1-ene-8-thiol: Impact on Protonation State in Aqueous Food Matrices

p-Mentha-8-thiol-3-one has a predicted pKa of 10.56±0.10, while the structurally related analog p-menth-1-ene-8-thiol has a predicted pKa of 11.12±0.10 . This 0.56 log-unit difference means that at physiologically relevant and typical food pH values (pH 3–7), the thiol group (–SH) of both compounds remains >99.9% protonated, rendering the difference functionally negligible for protonation state. However, the logP values differ more meaningfully: p-mentha-8-thiol-3-one has reported logP values of 2.624–2.87 (est.) [1], whereas p-menth-1-ene-8-thiol has a logP of approximately 3.8 (est., based on C₁₀H₁₈S with no ketone oxygen) . The ketone group in p-mentha-8-thiol-3-one reduces lipophilicity by approximately one log unit relative to the hydrocarbon-thiol analog, resulting in different partitioning behavior in oil/water emulsion systems and consequently different flavor release kinetics in fat-containing food products such as dairy, confectionery, and meat matrices. The RIFM safety assessment reports a Log KOW of 2.78 (EPI Suite estimate) and water solubility of 218.4 mg/L (EPI Suite) for p-mentha-8-thiol-3-one [2].

pKa logP physicochemical property partitioning food matrix flavor release

Odor Quality Differentiation: Absence of Metallic Undertone vs. Linear Alkanethiols and 2-Pinane Thiol

A practical sensory comparison published by John Wright (Perfumer & Flavorist, 2011) established that p-mentha-8-thiol-3-one is 'very widely used in flavors because its catty note is relatively free from metallic undertones' [1]. In contrast, the linear alkanethiols 1-hexanethiol (FEMA 3842) and 1-heptanethiol (FEMA 4259) are described as 'much more metallic in nature' and, while more stable than p-mentha-8-thiol-3-one, produced end results that 'became unpleasantly metallic on storage' [1]. The terpene-derived alternatives 2-pinane thiol (FEMA 3503) and p-menthene-8-thiol (FEMA 3700) were developed to balance catty and metallic notes but 'still tended to break down, losing H₂S, in much the same way as p-mentha-8-thiol-3-one' [1]. This positions p-mentha-8-thiol-3-one as the preferred choice specifically when a 'pure' catty note without metallic character is required and where degradation-related off-notes from H₂S loss in alternatives are unacceptable. At typical use levels of approximately 100 ppm, p-mentha-8-thiol-3-one 'packs a considerable punch but does not necessarily detour the profile away from all semblance of authenticity' [2].

sensory science odor quality catty note metallic off-note flavor authenticity

Regulatory Feed Additive Authorization: Parallel Approval Status with p-Menth-1-ene-8-thiol Under EU Regulation 2019/900

Both 8-mercapto-p-menthan-3-one and p-menth-1-ene-8-thiol were jointly re-authorized as sensory feed additives for all animal species under Commission Implementing Regulation (EU) 2019/900, effective from June 23, 2019, with authorization valid until June 23, 2029 [1]. The EFSA FEEDAP Panel concluded both compounds are safe at the proposed maximum use level of 0.05 mg/kg complete feed for all target species [2]. The Regulation requires that for 8-mercapto-p-menthan-3-one specifically, the recommended content be indicated on the label of the additive and, where exceeded, additional information on the label of premixtures [1]. This regulatory parallel means that for feed applications, the choice between the two is driven entirely by sensory target (blackcurrant/catty vs. grapefruit/resinous) rather than by differential regulatory barriers. However, the analytical determination method specified for 8-mercapto-p-menthan-3-one in feed premixtures creates a compliance verification pathway unique to this compound [1].

feed additive EU regulation sensory additive animal nutrition regulatory compliance

p-Mentha-8-thiol-3-one (CAS 33284-96-7): Prioritized Application Scenarios Grounded in Quantitative Differentiation Evidence


Authentic Blackcurrant Flavor Formulation Requiring Catty Note Without Metallic Undertone

As established in Evidence Item 5, p-mentha-8-thiol-3-one is the preferred catty sulfur compound when the target flavor profile demands a pure blackcurrant/cassis character free from metallic off-notes [1]. At typical use levels of approximately 100 ppm, it provides impactful catty character while maintaining organoleptic authenticity [2]. This scenario applies to premium ready-to-drink blackcurrant beverages, blackcurrant jam flavorings, and cassis liqueur formulations. Procurement should specify the cis/trans isomer ratio (or procure as CAS 38462-22-5 mixture) and require storage at 2–8°C with light protection to manage the known decomposition liability . Facilities must implement respiratory protection measures corresponding to the respiratory tract irritant classification [3].

Passion Fruit and Grapefruit Flavor Systems Requiring Blended Catty/Metallic Balance

For passion fruit and grapefruit flavors where a subtle metallic note is desirable for authenticity, the 40:60 blending ratio of 2-methyl-4-propyl-1,3-oxathiane to p-mentha-8-thiol-3-one, as described in Evidence Item 2, provides the empirically determined optimal balance between flavor character and storage stability [1]. This blend leverages the greater stability of the oxathiane while retaining the desirable sensory contribution of p-mentha-8-thiol-3-one. The differential water solubility (218.4 mg/L for p-mentha-8-thiol-3-one [4] vs. predicted lower solubility for the oxathiane) necessitates attention to solubilization protocols in aqueous beverage systems. Procurement should source both compounds from the same supplier when possible to ensure batch-to-batch blend consistency.

Animal Feed Palatability Enhancement Where Regulatory Authorization Dictates Ingredient Selection

As documented in Evidence Item 6, p-mentha-8-thiol-3-one holds EU authorization as a sensory feed additive under Regulation 2019/900 at a maximum use level of 0.05 mg/kg complete feed, with a defined analytical method for determination in feed premixtures [5]. This creates a compliance-validated pathway for its use in swine, poultry, and aquaculture feed applications where blackcurrant/catty flavor notes improve palatability. The parallel authorization of p-menth-1-ene-8-thiol under the same regulation means that selection between the two is driven by sensory target rather than regulatory access [3][5]. Feed manufacturers must implement analytical QC to verify target compound content and must label recommended content per regulatory requirements [5].

Stereochemically Defined Flavor Research and Authenticity Verification

The availability of enantiomerically pure cis/trans diastereomers via chromatographic separation (SiO₂; n-pentane/diethyl ether, 94:6) from stereospecific H₂S addition to pulegone enantiomers [6] enables procurement of defined stereoisomers for research applications. CAS 33284-96-7 specifically identifies the cis-(2S,5R)-isomer with herbal buchu odor character [7], as opposed to other stereoisomers with rubbery or onion notes [8]. This is critical for authenticity verification in natural buchu oil analysis, where the cis:trans ratio distinguishes A. betulina (cis > trans) from A. crenulata (trans > cis) botanical origin [9]. Research laboratories and quality control facilities should procure the specific stereoisomer rather than the undefined cis/trans mixture when developing chiral analytical methods or conducting sensory structure-odor relationship studies.

Quote Request

Request a Quote for p-Mentha-8-thiol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.